molecular formula C25H22N2O5 B5352799 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

Cat. No.: B5352799
M. Wt: 430.5 g/mol
InChI Key: NDOGOEHDLOXOCJ-DEDYPNTBSA-N
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Description

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methylanilino group, and a methoxybenzamide moiety

Properties

IUPAC Name

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-16-7-10-18(11-8-16)26-25(29)20(13-17-9-12-22-23(14-17)32-15-31-22)27-24(28)19-5-3-4-6-21(19)30-2/h3-14H,15H2,1-2H3,(H,26,29)(H,27,28)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOGOEHDLOXOCJ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 1,3-benzodioxole with an appropriate aniline derivative under acidic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as acylation and methoxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and aniline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(1,3-benzodioxol-5-yl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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